gamma-Secretase Inhibitor II

Description

BenchChem offers high-quality gamma-Secretase Inhibitor II suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about gamma-Secretase Inhibitor II including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H57F2N5O9 |

|---|---|

Molecular Weight |

705.8 g/mol |

IUPAC Name |

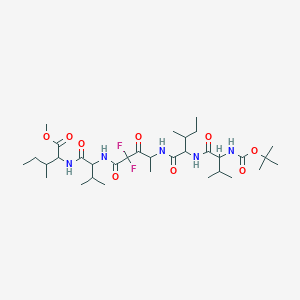

methyl 2-[[2-[[2,2-difluoro-4-[[3-methyl-2-[[3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]-3-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoate |

InChI |

InChI=1S/C33H57F2N5O9/c1-14-18(7)23(37-27(43)22(17(5)6)40-31(47)49-32(10,11)12)28(44)36-20(9)25(41)33(34,35)30(46)39-21(16(3)4)26(42)38-24(19(8)15-2)29(45)48-13/h16-24H,14-15H2,1-13H3,(H,36,44)(H,37,43)(H,38,42)(H,39,46)(H,40,47) |

InChI Key |

BZPZKKSYPNZRTG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)C(C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)OC)(F)F)NC(=O)C(C(C)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: gamma-Secretase Inhibitor II (Z-Leu-Leu-Nle-CHO)

Executive Summary

gamma-Secretase Inhibitor II (GSI II) , chemically defined as Z-Leu-Leu-Nle-CHO (benzyloxycarbonyl-L-leucyl-L-leucyl-L-norleucinal), is a potent, cell-permeable, reversible inhibitor of the gamma-secretase complex. Originally developed as a transition-state analog for aspartyl proteases, it became a pivotal tool in elucidating the proteolytic processing of the Amyloid Precursor Protein (APP) and the Notch signaling pathway.

This guide provides a comprehensive technical breakdown of GSI II, detailing its molecular architecture, a validated chemical synthesis route, mechanistic pharmacology, and critical experimental protocols. It is designed for medicinal chemists and biologists requiring high-fidelity data for drug discovery and assay development.

Part 1: Molecular Architecture & Discovery Logic

The Pharmacophore

GSI II belongs to the class of peptide aldehydes . Its design mimics the transition state of the peptide bond hydrolysis catalyzed by gamma-secretase.

-

N-terminal Cap (Z-group): The benzyloxycarbonyl (Cbz or Z) group provides lipophilicity, facilitating cell membrane penetration and protecting the N-terminus from non-specific aminopeptidases.

-

Peptide Backbone (Leu-Leu-Nle): The tripeptide sequence provides substrate specificity. The inclusion of Norleucine (Nle) at the P1 position (adjacent to the warhead) enhances stability and hydrophobic interaction within the S1 pocket of the enzyme.

-

C-terminal Warhead (Aldehyde): The aldehyde moiety is the electrophilic "warhead." It forms a reversible hemiacetal adduct with the catalytic aspartate residues (Asp257 and Asp385 in Presenilin-1) of the gamma-secretase active site.

Discovery Context

The discovery of GSI II was driven by the urgent need to block the production of Amyloid Beta (A

Key Discovery Milestone:

Hartmann et al. (1997) demonstrated that Z-Leu-Leu-Nle-CHO could reduce A

Part 2: Chemical Synthesis (Protocol & Logic)

Objective: Synthesis of Z-Leu-Leu-Nle-CHO via Solution-Phase Peptide Synthesis (SPPS) followed by Oxidation.

Rationale: The aldehyde group is highly reactive. The most reliable route involves synthesizing the corresponding peptide alcohol (Z-Leu-Leu-Nle-ol) and performing a controlled oxidation (Swern or Dess-Martin) as the final step to prevent racemization of the

Retrosynthetic Analysis

Step-by-Step Synthesis Protocol

Phase A: Peptide Backbone Assembly

-

Starting Materials: Z-L-Leucine, L-Leucine methyl ester hydrochloride, L-Norleucinol.

-

Coupling 1 (Dipeptide):

-

Dissolve Z-L-Leu-OH (1.0 eq) and H-L-Leu-OMe·HCl (1.0 eq) in DMF.

-

Add EDC·HCl (1.1 eq), HOBt (1.1 eq), and DIPEA (2.5 eq) at 0°C.

-

Stir at RT for 12h.

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat. NaHCO3, and brine. Dry over MgSO4.

-

Product: Z-Leu-Leu-OMe.

-

-

Hydrolysis:

-

Treat Z-Leu-Leu-OMe with LiOH (2 eq) in THF/H2O (3:1).

-

Acidify to pH 2 with 1N HCl. Extract with EtOAc.

-

Product: Z-Leu-Leu-OH.

-

-

Coupling 2 (Tripeptide Alcohol):

-

Couple Z-Leu-Leu-OH with L-Norleucinol (amino alcohol) using EDC/HOBt/DIPEA conditions described above.

-

Product: Z-Leu-Leu-Nle-ol (Precursor).

-

Phase B: Oxidation to Aldehyde (The Critical Step)

Note: Direct reduction of esters to aldehydes is prone to over-reduction. The Swern oxidation of the alcohol is preferred for stereochemical integrity.

-

Reagents: Oxalyl chloride (COCl)2, DMSO, Triethylamine (TEA), DCM (anhydrous).

-

Procedure:

-

Cool oxalyl chloride (1.5 eq) in dry DCM to -78°C under Argon.

-

Add DMSO (3.0 eq) dropwise (gas evolution occurs). Stir 15 min.

-

Add Z-Leu-Leu-Nle-ol (1.0 eq) in DCM dropwise. Maintain -78°C. Stir 45 min.

-

Add TEA (5.0 eq) dropwise. The solution will turn cloudy.

-

Allow to warm to 0°C over 1 hour.

-

-

Purification:

-

Quench with water. Extract with DCM.

-

Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient).

-

Final Product: Z-Leu-Leu-Nle-CHO (White solid).

-

Synthesis Flowchart (Graphviz)

Caption: Synthetic route for GSI II via the amino-alcohol oxidation pathway to preserve stereochemistry.

Part 3: Mechanistic Action & Pharmacology

Mechanism of Action

GSI II acts as a competitive transition-state analog .

-

Binding: The peptide backbone (Leu-Leu-Nle) aligns within the S1, S2, and S3 subsites of the Presenilin-1 (PS1) subunit of the gamma-secretase complex.

-

Inhibition: The C-terminal aldehyde undergoes nucleophilic attack by the catalytic aspartate dyad (Asp257/Asp385), forming a reversible hemiacetal intermediate. This locks the enzyme in an inactive state.

Selectivity Profile

GSI II is considered a pan-gamma-secretase inhibitor . It does not discriminate effectively between APP and Notch substrates.

| Parameter | Value | Notes |

| Target | Gamma-Secretase Complex | Catalytic subunit: Presenilin-1/2 |

| IC50 (A | ~10 - 50 nM | Dependent on cell line (e.g., CHO-APP) [2] |

| IC50 (Notch) | ~10 - 100 nM | Potent inhibitor of Notch ICD cleavage |

| Reversibility | Reversible | Hemiacetal formation is not permanent |

| Cell Permeability | High | Due to Z-group and hydrophobic residues |

Signaling Pathway Blockade (Graphviz)

Caption: GSI II blocks the final cleavage of C99 by Gamma-Secretase, preventing A

Part 4: Experimental Protocols

Preparation of Stock Solution

-

Solvent: DMSO (Dimethyl sulfoxide).

-

Concentration: Prepare a 10 mM stock solution.

-

Calculation: MW = 475.62 g/mol .[1] Dissolve 4.76 mg in 1.0 mL DMSO.

-

-

Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

In Vitro Inhibition Assay (Cell-Based)

Objective: Measure inhibition of A

-

Seeding: Plate HEK293 cells stably expressing APPsw (Swedish mutation) in 96-well plates (20,000 cells/well). Culture for 24h.

-

Treatment:

-

Dilute GSI II stock in culture medium to final concentrations: 0.1 nM, 1 nM, 10 nM, 100 nM, 1

M. -

Include DMSO vehicle control (0.1% v/v).

-

Incubate cells for 16 hours.

-

-

Collection: Harvest conditioned media.

-

Analysis:

-

Quantify A

40 using a sandwich ELISA (e.g., Capture: Antibody 266; Detection: Antibody 3D6). -

Validation: A dose-dependent reduction in A

40 with an IC50 ~50 nM confirms activity.

-

Western Blot for Notch Accumulation

Objective: Confirm mechanism by observing the accumulation of Notch

-

Treatment: Treat cells with 1

M GSI II for 16h. -

Lysis: Lyse cells in RIPA buffer containing protease inhibitors (excluding GSI II).

-

Blotting:

-

Probe for Notch1 Transmembrane Domain .

-

Result: You will observe the appearance/accumulation of the uncleaved C-terminal fragment (CTF) band (~100 kDa) and the disappearance of the cleaved Intracellular Domain (NICD) band, confirming gamma-secretase inhibition.

-

References

-

Hartmann, T., et al. (1997).[1] Distinct sites of intracellular production for Alzheimer's disease A beta40/42 amyloid peptides. Nature Medicine, 3(9), 1016–1020. Link

-

Lanz, T. A., et al. (2004). Studies of A beta pharmacodynamics in the brain, cerebrospinal fluid, and plasma in young (plaque-free) Tg2576 mice using the gamma-secretase inhibitor N2-[(2S)-2-(3,5-difluorophenyl)-2-hydroxyethanoyl]-N1-[(7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-L-alaninamide (LY-411575). Journal of Pharmacology and Experimental Therapeutics, 309(1), 49–55. Link

-

Wolfe, M. S. (2008). Inhibition and modulation of gamma-secretase for Alzheimer's disease. Neurotherapeutics, 5(3), 391–399. Link

-

Calbiochem/Merck. (n.d.). Product Data Sheet: Gamma-Secretase Inhibitor II. Link

Sources

gamma-Secretase Inhibitor II: Technical Guide & Experimental Profile

This guide provides an in-depth technical analysis of gamma-Secretase Inhibitor II , a specific peptidomimetic compound widely used in neurodegenerative research.[] Unlike general reviews, this document focuses on the physicochemical properties, mechanistic action, and experimental protocols specific to this molecule (also known as DFK-167 or MW167 ).[]

Executive Summary

gamma-Secretase Inhibitor II (GSI II) is a cell-permeable, reversible, and selective peptidomimetic inhibitor of the gamma-secretase complex.[] It functions as a transition-state analogue , targeting the catalytic core of the enzyme (Presenilin) to block the intramembrane proteolysis of substrates such as the Amyloid Precursor Protein (APP) and Notch.[]

While highly effective at reducing Amyloid-beta (Aβ) production in vitro, GSI II is primarily utilized as a chemical probe to dissect the signaling pathways of Alzheimer’s Disease (AD) and Notch-dependent cancers.[] This guide details its chemical identity, mechanism of action, and validated protocols for cellular assays.[]

Chemical Identity & Physicochemical Properties

GSI II is distinct from other inhibitors (like DAPT or Compound E) due to its difluoro ketone pharmacophore, which mimics the transition state of the aspartyl protease cleavage reaction.[]

Chemical Specifications

| Property | Specification |

| Common Name | gamma-Secretase Inhibitor II |

| Synonyms | DFK-167, MW167 |

| CAS Number | 200810-93-1 |

| Molecular Formula | C₃₃H₅₇F₂N₅O₅ |

| Molecular Weight | 705.83 g/mol |

| IUPAC Name | Methyl (2S,3S)-2-[[(2S)-2-[[(4S)-2,2-difluoro-4-[[(2S,3S)-3-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]pentanoyl]amino]-3-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoate |

| Structural Class | Peptidomimetic (Difluoro ketone transition-state analogue) |

Solubility & Stability[1]

-

Solubility: Soluble in DMSO (up to 10 mM).[] Insoluble in water.

-

Stock Stability: 10 mM stock solutions in DMSO are stable for up to 6 months at -20°C.[]

-

Handling: Hygroscopic. Store under desiccating conditions. Avoid repeated freeze-thaw cycles.[]

Mechanism of Action

Target Interaction

Gamma-secretase is an intramembrane-cleaving protease complex consisting of four subunits: Presenilin (PS1/PS2) , Nicastrin, Aph-1, and Pen-2.[][2][3][4] The catalytic site resides within the transmembrane pore of Presenilin, formed by two conserved aspartate residues.[2]

-

Transition State Mimicry: GSI II contains a difluoro ketone moiety. When the inhibitor enters the active site, the ketone carbon is attacked by the catalytic water molecule activated by the Presenilin aspartates.

-

Reversible Inhibition: This forms a stable, tetrahedral gem-diol intermediate that mimics the transition state of peptide bond hydrolysis.[] Unlike suicide inhibitors, this binding is reversible.[]

-

Substrate Blockade: By occupying the active site, GSI II prevents the entry and cleavage of the transmembrane domains of substrates like APP (C99 fragment) and Notch.[]

Selectivity Profile

-

Primary Target: Gamma-secretase (IC₅₀ = 13 µM in CHO-APP cells for Aβ reduction).[][5]

-

Off-Target: Displays weak inhibitory activity against Calpain II (IC₅₀ = 100 µM), a cysteine protease, demonstrating reasonable selectivity for aspartyl proteases.[]

-

Notch Signaling: As an active-site inhibitor, GSI II is non-selective between APP and Notch .[] It inhibits the release of the Notch Intracellular Domain (NICD), which can lead to goblet cell metaplasia in in vivo models (gut toxicity).[]

Pathway Visualization

The following diagram illustrates the point of inhibition within the Amyloidogenic pathway.

Caption: GSI II inhibits the gamma-secretase complex, preventing the cleavage of C99 into toxic Amyloid-Beta peptides.[]

Experimental Protocols

Protocol A: Preparation of Stock Solution

Objective: Create a stable 10 mM stock solution for cell culture use.

-

Calculate Mass: For 1 mg of GSI II (MW 705.83), the required volume of DMSO for 10 mM is:

[] -

Solubilization: Add 142 µL of sterile, anhydrous DMSO to the 1 mg vial. Vortex vigorously for 30 seconds until completely dissolved.

-

Aliquot: Dispense into 10-20 µL aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store at -20°C.

Protocol B: Cellular Inhibition Assay (CHO-APP Cells)

Objective: Measure inhibition of Aβ secretion in APP-transfected CHO cells.

-

Seeding: Plate CHO-APP cells at a density of

cells/well in a 6-well plate. Incubate overnight at 37°C/5% CO₂. -

Treatment:

-

Prepare working solutions of GSI II in fresh culture medium.

-

Dose Range: 0.1 µM, 1 µM, 10 µM, 50 µM (Include a DMSO vehicle control).

-

Note: Keep final DMSO concentration < 0.1% to avoid solvent toxicity.

-

-

Incubation: Replace media with drug-containing media. Incubate for 16–24 hours .

-

Harvest:

-

Supernatant: Collect media for Aβ ELISA analysis (Aβ40/Aβ42).

-

Lysate: Wash cells with PBS and lyse for Western Blot analysis (to detect accumulation of C99/CTF fragments).[]

-

-

Readout:

-

ELISA: Expect dose-dependent reduction in secreted Aβ.[]

-

Western Blot: Expect accumulation of APP C-terminal fragments (CTFs) as gamma-cleavage is blocked.[]

-

Data Summary & Reference Values

| Parameter | Value | Context |

| IC₅₀ (Aβ Generation) | 13 µM | CHO cells transfected with APP751 |

| IC₅₀ (Calpain II) | 100 µM | Purified enzyme assay (Selectivity control) |

| Effective Duration | 12–24 Hours | Reversible inhibition requires continuous exposure |

| Primary Application | Pathway Analysis | Validating gamma-secretase dependence of a substrate |

Safety & Handling

-

Hazard Classification: Not classified as a dangerous substance under GHS, but standard laboratory precautions (gloves, goggles) are mandatory.[]

-

Toxicity: The compound targets Notch signaling, which is critical for gut and immune health. While primarily for in vitro use, accidental ingestion or high-dose exposure could theoretically disrupt stem cell differentiation.[]

-

Disposal: Dispose of as chemical waste via a licensed contractor.

References

-

Wolfe, M.S., et al. (1998).[][5][6] "A substrate-based difluoro ketone inhibitor of gamma-secretase."[][6] Journal of Medicinal Chemistry, 41(1), 6-9.[][6]

-

Wolfe, M.S., et al. (1999).[][5][2][7][8] "Peptidomimetic probes and molecular modeling suggest that Alzheimer's gamma-secretase is an intramembrane-cleaving aspartyl protease."[] Biochemistry, 38(15), 4720-4727.[]

-

Citron, M., et al. (1996).[][5] "Evidence that the 42- and 40-amino acid forms of amyloid beta protein are generated from the beta-amyloid precursor protein by different protease activities."[] Proceedings of the National Academy of Sciences, 93(23), 13170-13175.[] []

-

Merck Millipore (Calbiochem). "Product Information: Gamma-Secretase Inhibitor II (565755)."[]

Sources

- 2. d-nb.info [d-nb.info]

- 3. medchemexpress.com [medchemexpress.com]

- 4. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. γ分泌酶抑制剂II The γ-Secretase Inhibitor II controls the biological activity of γ-Secretase. This small molecule/inhibitor is primarily used for Neuroscience applications. | Sigma-Aldrich [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 8. L-685,458, an aspartyl protease transition state mimic, is a potent inhibitor of amyloid beta-protein precursor gamma-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: gamma-Secretase Inhibitor II Target Binding Site

Executive Summary

gamma-Secretase Inhibitor II (GSI-II) is a potent, cell-permeable, and reversible peptidomimetic inhibitor of the gamma-secretase complex. Unlike non-competitive inhibitors (e.g., DAPT) that bind to allosteric docking sites, GSI-II functions as a transition-state analog (TSA) . It directly targets the catalytic core of the Presenilin subunit, mimicking the transition state of the substrate cleavage reaction.

This guide details the molecular binding mechanism of GSI-II, differentiating it from other inhibitor classes, and provides self-validating experimental protocols for quantifying its inhibitory potency in both cell-free and cell-based systems.

Molecular Identity & Mechanism of Action

Chemical Identity[2]

-

Commercial Designation: gamma-Secretase Inhibitor II (Calbiochem/Merck)

-

Chemical Classification: Peptidomimetic (Transition State Analog)[1]

-

Empirical Formula: C

H -

Molecular Weight: ~705.83 Da

-

Target: The catalytic subunit of the gamma-secretase complex, Presenilin-1 (PS1) or Presenilin-2 (PS2) .[1][2]

The Binding Site: Active Site vs. Docking Site

To understand GSI-II efficacy, one must distinguish between the two primary inhibitor binding pockets on Presenilin:

-

The Catalytic Active Site (Target of GSI-II):

-

Location: The hydrophilic pore formed by the transmembrane domains (TM) 6 and 7 of Presenilin.

-

Key Residues: Two conserved aspartyl residues (Asp257 in TM6 and Asp385 in TM7 of PS1) are responsible for the hydrolysis of the peptide bond.

-

Mechanism: GSI-II contains a pharmacophore (likely a difluoro ketone or aldehyde moiety) that mimics the tetrahedral transition state of the peptide bond hydrolysis. It binds directly to these aspartates, competitively blocking the entry of water and the substrate (e.g., APP or Notch).

-

-

The Substrate Docking Site (Target of DAPT):

-

Location: An exosite located at the interface of TM2 and TM3, distinct from the catalytic pore.

-

Mechanism: Inhibitors like DAPT bind here to prevent the initial recognition and transport of the substrate into the active site. This is non-competitive inhibition regarding the active site.

-

Key Distinction: GSI-II is an active-site directed inhibitor , whereas DAPT is a docking-site directed inhibitor . This explains why GSI-II often shows different kinetic profiles and potency across different substrates compared to allosteric modulators.

Structural Visualization of Binding Modes

The following diagram illustrates the topological relationship between the catalytic aspartates (GSI-II target) and the docking site (DAPT target) within the Presenilin subunit.

Figure 1: Schematic of Presenilin-1 inhibition. GSI-II targets the catalytic aspartates (Red), while DAPT targets the peripheral docking site (Blue).

Experimental Protocols for Validation

To ensure scientific integrity, the following protocols include mandatory controls ("Self-Validating Systems") to rule out artifacts such as fluorescence quenching or off-target toxicity.

In Vitro Fluorogenic Activity Assay

Objective: Quantify the IC50 of GSI-II using a purified membrane fraction containing the gamma-secretase complex.

Reagents:

-

Enzyme Source: Solubilized gamma-secretase fraction (from HeLa or HEK293 membranes).

-

Substrate: Fluorogenic peptide (e.g., Nma-Gly-Gly-Val-Val-Ile-Ala-Thr-Val-Lys(Dnp)-D-Arg-D-Arg-NH2). Cleavage separates the fluorophore (Nma) from the quencher (Dnp).

-

Inhibitor: GSI-II (Stock 10 mM in DMSO).

Protocol Workflow:

-

Preparation: Dilute GSI-II in reaction buffer (50 mM HEPES pH 7.0, 5 mM MgCl2, 0.25% CHAPSO) to 10x final concentration.

-

Incubation: Mix 10 µL of Inhibitor with 80 µL of Enzyme fraction. Incubate at 37°C for 15 minutes to allow equilibrium binding to the active site.

-

Initiation: Add 10 µL of Substrate (Final conc. 10 µM).

-

Measurement: Monitor fluorescence (Ex 355 nm / Em 440 nm) kinetically for 60 minutes.

Data Presentation & Controls:

| Experimental Condition | Component | Purpose (Validation) | Expected Outcome |

| Blank | Buffer + Substrate (No Enzyme) | Measures spontaneous hydrolysis/background. | Flat baseline (RFU ~ 0). |

| Max Signal | Enzyme + Substrate + DMSO | Defines 100% activity window. | Linear increase in RFU over time. |

| Quench Control | Product + GSI-II (No Enzyme) | Checks if GSI-II absorbs light at 355/440nm. | RFU matches Product alone. |

| Test | Enzyme + Substrate + GSI-II | Measures inhibition.[2][3][4] | Dose-dependent reduction in slope. |

Cell-Based Notch Reporter Assay

Objective: Confirm GSI-II biological activity by blocking the release of the Notch Intracellular Domain (NICD).

System: HEK293 cells co-transfected with:

-

NotchΔE: A constitutively active Notch construct lacking the extracellular domain (requires gamma-secretase for NICD release).

-

Gal4-Luciferase: A reporter plasmid activated by NICD-Gal4 fusion.

Protocol:

-

Seed: Plate cells at 20,000 cells/well in 96-well plates.

-

Transfect: Transfect plasmids using lipid reagent. Incubate 4 hours.

-

Treat: Replace medium with fresh media containing GSI-II (0.1 nM – 10 µM).

-

Note: Maintain DMSO concentration < 0.5% to avoid cytotoxicity.

-

-

Incubate: 16–20 hours at 37°C.

-

Read: Lyse cells and add Luciferase substrate. Measure luminescence.

Validation Check:

-

Viability Control: Run a parallel MTT or CellTiter-Glo assay. If GSI-II reduces luciferase signal and cell viability, the inhibition is non-specific toxicity. True GSI-II activity reduces luciferase without killing cells (at therapeutic doses).

Therapeutic & Research Context

Selectivity Profile

GSI-II is highly selective for gamma-secretase over other aspartyl proteases (e.g., Cathepsin D, BACE1) due to the specific stereochemistry of its peptidomimetic backbone. However, because it targets the active site, it is a pan-gamma-secretase inhibitor .

-

Consequence: It inhibits the cleavage of all gamma-secretase substrates, including APP (Amyloid Precursor Protein) and Notch.[3][5]

-

Clinical Limitation: While effective at lowering Aβ (Alzheimer's target), the simultaneous inhibition of Notch causes goblet cell metaplasia in the gut and skin toxicity. This has shifted the field toward "gamma-Secretase Modulators" (GSMs) that alter the cleavage site without blocking it entirely.

Application in Stem Cell Biology

Despite clinical setbacks, GSI-II remains a "Gold Standard" tool in regenerative medicine.

-

Mechanism: By blocking Notch signaling, GSI-II forces stem cells to exit the proliferative progenitor state and differentiate.

-

Use Case: It is critical in protocols for differentiating human pluripotent stem cells (hPSCs) into pancreatic beta-cells or neural lineages , where Notch downregulation is a required developmental switch.

References

-

Wolfe, M. S., et al. (1999). "A substrate-based difluoro ketone inhibitor of gamma-secretase." Biochemistry, 38(15), 4720–4727.

-

Esler, W. P., et al. (2000). "Transition-state analogue inhibitors of gamma-secretase bind directly to presenilin-1."[4] Nature Cell Biology, 2(7), 428–434.[4]

-

Kornilova, A. Y., et al. (2005). "The initial substrate-binding site of gamma-secretase is located on presenilin near the active site." Proceedings of the National Academy of Sciences, 102(9), 3230–3235.

-

Imbimbo, B. P. (2008). "Therapeutic potential of gamma-secretase inhibitors and modulators."[1][4][6] Current Topics in Medicinal Chemistry, 8(1), 54–61.

-

Merck/Calbiochem. "gamma-Secretase Inhibitor II Product Data Sheet." Sigma-Aldrich Catalog.

Sources

- 1. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Toward the characterization and identification of gamma-secretases using transition-state analogue inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

gamma-Secretase Inhibitor II effect on amyloid precursor protein

Topic: Gamma-Secretase Inhibitor II: Mechanisms, Protocols, and Effects on Amyloid Precursor Protein (APP) Content Type: Technical Reference Guide Audience: Senior Researchers, Pharmacologists, and Drug Development Scientists

Executive Summary

Gamma-Secretase Inhibitor II (GSI-II) is a cell-permeable, reversible, peptidomimetic inhibitor of the

This guide details the specific pharmacological profile of GSI-II, its mechanistic impact on APP processing (specifically the accumulation of C-terminal fragments), and validated protocols for its use in cellular assays.

Chemical & Pharmacological Profile

GSI-II is distinct from other common inhibitors like DAPT (Inhibitor IX) or Compound E (Inhibitor XXI). It requires significantly higher working concentrations (micromolar range) compared to nanomolar potency inhibitors, a critical factor for experimental design.

| Parameter | Specification |

| Common Name | Gamma-Secretase Inhibitor II |

| Catalog ID | Calbiochem 565755 (Merck) |

| Chemical Formula | |

| Molecular Weight | 705.83 g/mol |

| Mechanism | Peptidomimetic competitive inhibitor |

| Target | Presenilin-1/2 (catalytic core of |

| IC | ~13 µM (in CHO-APP cells) |

| Selectivity | Selective for |

Critical Insight: Due to the

of ~13 µM, standard dosing protocols often utilize 20–50 µM concentrations to ensure robust inhibition. This is markedly higher than the 1–10 µM range used for DAPT.

Mechanistic Action: The APP Processing Blockade

The

Pathway Visualization

The following diagram illustrates the divergence between Non-Amyloidogenic and Amyloidogenic pathways and the specific blockade point of GSI-II.

Caption: GSI-II blocks the

Consequences of Inhibition

-

A

Reduction: Secretion of A -

CTF Accumulation (The Hallmark): The substrates C83 (

-CTF) and C99 ( -

AICD Loss: The APP Intracellular Domain (AICD) is not released, potentially impacting nuclear signaling.

Experimental Protocols

The following protocols are optimized for detecting the accumulation of CTFs , which is the primary readout for confirming GSI-II activity in cell models.

Cell Culture & Treatment[5]

-

Cell Model: CHO-APP751 (Chinese Hamster Ovary cells stably expressing human APP) or SH-SY5Y (Neuroblastoma).

-

Reconstitution: Dissolve GSI-II in 100% DMSO to create a 10 mM stock . Store at -20°C.

Step-by-Step Treatment:

-

Seed cells to reach 80-90% confluency in 6-well plates.

-

Prepare treatment media:[2]

-

Control: Media + 0.5% DMSO.

-

Experimental: Media + 25 µM GSI-II (Dilute 1:400 from 10 mM stock).

-

Note: Due to the 13 µM IC

, a dose of 25–50 µM is recommended for robust phenotypic screening.

-

-

Incubate for 16–24 hours . (CTF accumulation is time-dependent).

-

Harvest media (for ELISA) and cell lysate (for Western Blot).

Western Blot for CTF Detection (Tris-Tricine Method)

Standard Glycine SDS-PAGE (10-12%) often fails to resolve C83/C99 fragments (~10-14 kDa) from the dye front. Tris-Tricine gels are mandatory for high-resolution separation of these small hydrophobic peptides.

Lysis Buffer (RIPA Modified):

-

50 mM Tris-HCl (pH 7.4)

-

150 mM NaCl

-

1% NP-40

-

0.5% Sodium Deoxycholate

-

0.1% SDS[3]

-

Crucial: Add Protease Inhibitor Cocktail (with PMSF) immediately before use to prevent degradation of accumulated CTFs.

Electrophoresis Protocol:

-

Gel: 10-20% Tricine-SDS Polyacrylamide Gel.

-

Loading: Load 20–40 µg of total protein per lane.

-

Running Buffer:

-

Cathode Buffer (Inner): 0.1 M Tris, 0.1 M Tricine, 0.1% SDS.

-

Anode Buffer (Outer): 0.2 M Tris, pH 8.9.

-

-

Transfer: Transfer to 0.2 µm PVDF membrane (Nitrocellulose may not retain small CTFs well).

-

Antibody: Use a C-terminal APP antibody (e.g., Sigma C1/6.1 or equivalent raised against the last 20 amino acids of APP).

-

N-terminal antibodies (e.g., 22C11) will NOT detect C83/C99.

-

Data Interpretation

| Band | Molecular Weight | Effect of GSI-II Treatment |

| Full Length APP | ~100–120 kDa | Unchanged or slight increase |

| C99 (β-CTF) | ~12–14 kDa | Strong Increase (Dark band appears) |

| C83 (α-CTF) | ~10 kDa | Strong Increase (Dark band appears) |

| A | ~4 kDa | Disappears (if blotting media) |

Experimental Workflow Diagram

This flowchart ensures a self-validating loop where both the accumulation of substrate (CTF) and loss of product (A

Caption: Workflow for validating GSI-II activity via dual readout (ELISA and Western Blot).

Troubleshooting & Optimization

-

Weak CTF Bands: If C83/C99 bands are faint despite treatment, ensure the lysate was not boiled excessively (aggregates can form). Heat at 70°C for 10 min instead of 100°C for 5 min.

-

Toxicity: GSI-II at >50 µM can be cytotoxic. Always run an MTT or LDH assay to ensure A

reduction isn't simply due to cell death. -

Solubility: If the compound precipitates in media, ensure the DMSO stock is fresh and dilute the compound into media rapidly while vortexing.

References

-

Wolfe, M. S., et al. (1999).[1] A substrate-based difluoro ketone inhibitor of gamma-secretase. Biochemistry, 38(15), 4720–4727.

-

Calbiochem (Merck). Gamma-Secretase Inhibitor II Product Data Sheet (Cat# 565755).

-

Schägger, H. (2006). Tricine-SDS-PAGE.[3] Nature Protocols, 1(1), 16–22.

-

Vassar, R., et al. (1999). Beta-secretase cleavage of Alzheimer's amyloid precursor protein by the transmembrane aspartic protease BACE. Science, 286(5440), 735-741.

Sources

Technical Guide: Gamma-Secretase Inhibitor II (MW167) in Cancer Proliferation

The following is an in-depth technical guide on the role of Gamma-Secretase Inhibitor II (GSI II) in cancer cell proliferation, structured for researchers and drug development professionals.

Part 1: Executive Summary & Chemical Identity

Gamma-Secretase Inhibitor II (GSI II) , chemically identified as MW167 , is a cell-permeable, reversible, peptidomimetic inhibitor of the gamma-secretase complex.[1] While often discussed in the broader context of "GSIs" alongside DAPT (GSI IX) and Z-LLNle-CHO (GSI I), GSI II possesses distinct physicochemical properties and potency profiles that researchers must distinguish to ensure experimental reproducibility.[1]

This guide delineates the mechanistic role of GSI II in suppressing cancer cell proliferation, specifically through the abrogation of the Notch signaling axis, leading to cell cycle arrest and apoptosis in Notch-dependent malignancies (e.g., T-ALL, breast cancer, and glioblastoma).[1]

Chemical Specification

-

Mechanism: Competitive inhibition of the Presenilin (PS) catalytic subunit within the gamma-secretase complex.[1]

-

Key Distinction: Unlike GSI I (Z-LLNle-CHO) which operates in the nanomolar (nM) range, GSI II (MW167) typically exhibits an IC50 in the micromolar (µM) range (approx. 13 µM for amyloid-beta inhibition).[1] This potency difference is critical for dose-ranging studies.[1]

Part 2: Mechanistic Architecture

The anti-proliferative efficacy of GSI II is grounded in its ability to sever the "Notch-Nucleus" communication link.[1]

The Target: Gamma-Secretase Complex

The gamma-secretase complex is an intramembrane protease consisting of four subunits: Presenilin (PS1/PS2) , Nicastrin , APH-1 , and PEN-2 .[1][7][8][9] In cancer cells, this complex is responsible for the proteolytic cleavage (S3 cleavage) of the Notch receptor after it has been engaged by ligands (Delta-like or Jagged).[1]

Mechanism of Action[3][10][11]

-

Ligand Binding: Ligands bind to the extracellular domain of Notch, triggering S2 cleavage by ADAM metalloproteases.

-

GSI II Intervention: The remaining membrane-tethered fragment (NEXT) is a substrate for gamma-secretase.[1] GSI II binds to the active site of Presenilin , physically blocking the hydrolysis of the transmembrane peptide bond.

-

Signal Blockade: This inhibition prevents the release of the Notch Intracellular Domain (NICD) .[10]

-

Transcriptional Arrest: Without NICD, the transcriptional complex (NICD/CSL/MAML) cannot form in the nucleus.

-

Downstream Consequences:

-

Downregulation: Pro-survival genes HES1, HEY1, c-Myc, and Cyclin D1.[1]

-

Upregulation: Cell cycle inhibitors p21 and p27.

-

Visualization: Notch Signaling & GSI II Blockade

The following diagram illustrates the precise intervention point of GSI II within the signal transduction cascade.

Caption: Figure 1. Mechanism of Action. GSI II inhibits the S3 cleavage of the Notch receptor, preventing NICD release and subsequent oncogenic transcription.

Part 3: Therapeutic Efficacy & Comparative Data

To design effective experiments, researchers must understand the potency hierarchy of GSIs. GSI II is often used when a reversible, less aggressive inhibition is required compared to irreversible or highly potent analogs.

Comparative Potency Table

| Inhibitor | Chemical ID | Primary Target | Typical IC50 (Cell-Based) | Mechanism |

| GSI II | MW167 | Gamma-Secretase | ~13 µM (Aβ), 20-50 µM (Cancer Proliferation) | Peptidomimetic, Reversible |

| GSI I | Z-LLNle-CHO | Gamma-Secretase | ~1-10 nM | Peptide Aldehyde, Potent |

| DAPT | GSI IX | Gamma-Secretase | ~20-100 nM | Non-transition state analog |

| Compound E | GSI XXI | Gamma-Secretase | ~0.3 nM | Highly Potent |

Critical Insight: Do not interchange GSI I and GSI II concentrations. Treating cells with 10 µM of GSI I may be cytotoxic due to off-target proteasome inhibition, whereas 10 µM of GSI II might be sub-optimal for proliferation arrest in resistant cell lines.[1]

Efficacy in Specific Cancer Types[3][10][12]

-

T-Cell Acute Lymphoblastic Leukemia (T-ALL):

-

Pathology: Over 50% of T-ALL cases harbor activating NOTCH1 mutations.[1]

-

GSI II Effect: Induces G0/G1 cell cycle arrest by upregulating p21 and downregulating Cyclin D1.

-

-

Breast Cancer (Triple Negative):

-

Pathology: Notch signaling maintains the Cancer Stem Cell (CSC) niche.[1]

-

GSI II Effect: Reduces mammosphere formation efficiency and sensitizes cells to chemotherapy (e.g., Paclitaxel).

-

-

Glioblastoma:

-

GSI II Effect: Blocks the self-renewal of glioma-initiating cells.[1]

-

Part 4: Validated Experimental Protocol (In Vitro)

The following protocol is designed for assessing the anti-proliferative effect of GSI II in adherent cancer cell lines (e.g., MCF-7, MDA-MB-231).

Reagents & Preparation[1][13]

-

Solvent: DMSO (Dimethyl sulfoxide).[1]

-

Stock Solution: Prepare a 10 mM stock in sterile DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Control: Vehicle control (DMSO) matched to the highest concentration used (final DMSO < 0.1%).

Step-by-Step Methodology

Phase 1: Cell Seeding and Treatment

-

Seeding: Plate cells in 96-well plates at a density of 3,000–5,000 cells/well.

-

Equilibration: Incubate for 24 hours to allow attachment.

-

Dose-Response Preparation: Dilute 10 mM stock in complete media to generate working concentrations: 0, 5, 10, 25, 50, 100 µM .

-

Note: The higher range (up to 100 µM) is necessary for GSI II compared to DAPT.

-

-

Treatment: Aspirate old media and add 100 µL of drug-containing media. Incubate for 48 to 72 hours .

Phase 2: Validation of Mechanism (Western Blot)

To confirm that proliferation loss is due to Notch inhibition and not general toxicity:

-

Harvest: Lyse cells treated with 50 µM GSI II after 24 hours.

-

Blot Target: Probe for Cleaved Notch1 (Val1744) . This specific antibody detects only the active NICD fragment.[1]

-

Expectation: A >80% reduction in the Val1744 band compared to DMSO control confirms on-target efficacy.[1]

Phase 3: Proliferation Assay (MTT/WST-1)[1]

-

Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well.

-

Incubation: Incubate for 3-4 hours at 37°C until purple formazan crystals form.

-

Solubilization: Add 100 µL DMSO or SDS-buffer to dissolve crystals.

-

Quantification: Measure absorbance at 570 nm.

Experimental Workflow Diagram

Caption: Figure 2. Experimental workflow for validating GSI II efficacy. Note the parallel requirement for phenotypic (MTT) and molecular (Western Blot) validation.

Part 5: References

-

Wolfe, M. S., et al. (1998).[1] "A substrate-based difluoro ketone inhibitor of gamma-secretase."[1] Journal of Medicinal Chemistry, 41(1), 6-9.[1]

-

Palomero, T., et al. (2006).[1] "Mutational loss of PTEN induces resistance to NOTCH1 inhibition in T-cell leukemia."[1] Nature Medicine, 13, 1203–1210.[1]

-

ShiIh, I., & Wang, T. L. (2007).[1] "Notch signaling, gamma-secretase inhibitors, and cancer therapy."[1][7][10][11] Cancer Research, 67(5), 1879-1882.[1]

-

Real, P. J., et al. (2009).[1] "Gamma-secretase inhibitors reverse glucocorticoid resistance in T cell acute lymphoblastic leukemia."[1] Nature Medicine, 15, 50–58.[1]

-

Sigma-Aldrich. "Product Specification: Gamma-Secretase Inhibitor II (565755)."[1] [1]

Sources

- 1. US10227565B2 - Generating hepatocytes - Google Patents [patents.google.com]

- 2. MEROPS - the Peptidase Database [ebi.ac.uk]

- 3. patents.justia.com [patents.justia.com]

- 4. US9909104B2 - Generating definitive endoderm and pancreatic progenitor cells - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. US9650610B2 - In vitro differentiation of pluripotent stem cells to pancreatic endoderm cells (PEC) and endocrine cells - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Structure and dynamics of γ-secretase with presenilin 2 compared to presenilin 1 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. EP4058592A1 - Gamma-secretase inhibitor screening assay - Google Patents [patents.google.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Structural basis of γ-secretase inhibition and modulation by small molecule drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Differentiating Gamma-Secretase Inhibitor II (Pan-Inhibition) vs. Modulators (Allosteric Shifting)

Executive Summary

This technical guide delineates the structural, mechanistic, and functional divergences between Gamma-Secretase Inhibitor II (GSI II) and Gamma-Secretase Modulators (GSMs) . While GSI II represents the early-generation peptidomimetic approach—functioning as a "sledgehammer" that blocks the active site and halts all substrate cleavage—GSMs act as a "scalpel," allosterically tuning the enzyme to alter the cleavage precision of Amyloid Precursor Protein (APP) without disrupting the vital Notch signaling pathway. This guide provides the experimental frameworks required to distinguish these two classes in drug discovery pipelines.

Part 1: Structural & Mechanistic Divergence

Gamma-Secretase Inhibitor II (GSI II): The Orthosteric Blocker

Chemical Identity: GSI II (often cataloged as MW167 or Z-Leu-Leu-Nle-CHO derivatives in specific libraries) is a peptidomimetic inhibitor .

-

Mechanism: It functions as a transition-state analog or active-site competitor. It binds directly to the catalytic aspartate residues (Asp257 and Asp385 in Presenilin-1) within the hydrophilic pore of the

-secretase complex. -

Functional Outcome: By physically occluding the active site, GSI II induces a pan-inhibition . It prevents the intramembrane proteolysis of all Type-I transmembrane substrates, including APP, Notch, ErbB4, and E-cadherin.

-

Biochemical Signature:

-

Accumulation of APP C-terminal fragments (CTFs), specifically C99 and C83.

-

Accumulation of Notch

E (the substrate for -

Reduction of total A

(A

-

Gamma-Secretase Modulators (GSMs): The Allosteric Shifters

Chemical Identity: GSMs are typically non-peptidic small molecules (e.g., aryl acetic acids, imidazoles like E2012).

-

Mechanism: GSMs do not bind the catalytic aspartates. Instead, they bind to allosteric sites , primarily located at the interface of the transmembrane domains (TMD) of Presenilin-1 (PS1) and the substrate (APP).

-

Functional Outcome: GSMs alter the conformational dynamics of the enzyme-substrate complex, increasing the processivity of the enzyme. They do not stop the initial

-cleavage (which releases the Intracellular Domain, ICD) but shift the subsequent -

Biochemical Signature:

Mechanistic Visualization

Figure 1: Mechanistic comparison. GSI II (Red) blocks the catalytic core, halting all activity. GSMs (Green) bind allosterically, altering product length without stopping signaling.

Part 2: The Notch Toxicity Nexus

The primary failure of GSIs (including GSI II) in clinical settings is Notch toxicity .

-

Mechanism: Notch signaling requires

-secretase cleavage to release the Notch Intracellular Domain (NICD), which translocates to the nucleus to regulate gene transcription (e.g., HES1).[4] -

GSI II Effect: By blocking the active site, GSI II prevents NICD release.

-

Pathological Consequence: This leads to goblet cell metaplasia in the gut, immune suppression (thymic atrophy), and skin lesions.

-

GSM Advantage: GSMs do not inhibit the

-cleavage site (the first cut) on Notch. Therefore, NICD is generated normally, and downstream signaling is preserved.

Part 3: Experimental Protocols (Self-Validating Systems)

To classify a compound as a GSI or GSM, you must run two parallel workflows: A

Protocol A: Differential A ELISA Profiling (The "Shift" Assay)

Objective: Determine if the compound reduces total A

Materials:

-

HEK293 cells stably overexpressing APP-swe (Swedish mutation).

-

Sandwich ELISAs specific for A

40, A

Workflow:

-

Seeding: Plate HEK293-APP cells at

cells/well in 96-well plates. -

Treatment: Treat with serial dilutions of Test Compound (0.1 nM – 10

M).-

Control 1: Vehicle (DMSO).

-

Control 2: GSI II (10

M) as a pan-inhibition positive control.

-

-

Incubation: 16–24 hours at 37°C.

-

Harvest: Collect conditioned media (supernatant).

-

Quantification: Perform multiplex ELISA for A

40, A

Data Interpretation (Self-Validation):

| Readout | GSI II (Inhibitor) | GSM (Modulator) |

|---|

| A

Protocol B: Notch-Sparing Reporter Assay

Objective: Confirm the compound does not block Notch signaling.[2][3][5]

Materials:

-

H4 or HEK293 cells co-transfected with:

-

Notch

E construct (Constitutively active substrate). -

Luciferase Reporter driven by Hes1 promoter (or Gal4-UAS system).

-

Renilla Luciferase (Internal normalization control).

-

Workflow:

-

Transfection: Transiently transfect cells with the reporter system.

-

Treatment: Apply Test Compound vs. GSI II (Positive Control for inhibition).

-

Readout: Measure Firefly/Renilla luminescence ratio after 24 hours.

Validation Criteria:

-

GSI II: >90% reduction in Luciferase signal (Notch Blocked).

-

GSM: Signal comparable to Vehicle control (Notch Spared).

Part 4: Decision Logic & Screening Workflow

Use the following logic flow to classify unknown compounds.

Figure 2: Classification Logic. A compound is only a true GSM if it lowers A

References

-

Wolfe, M. S., et al. (1999).[6] A substrate-based difluoro ketone selectively inhibits Alzheimer's gamma-secretase activity. Biochemistry, 38(15), 4720–4727. Link

- Establishes the peptidomimetic nature and active-site binding of early GSIs (Inhibitor II class).

-

Weggen, S., et al. (2001).[5] A subset of NSAIDs lower amyloidogenic Abeta42 independently of cyclooxygenase activity.[3][7] Nature, 414(6860), 212–216. Link

- The seminal paper defining the concept of Gamma-Secretase Modul

-

Golde, T. E., et al. (2013). γ-Secretase modulators for Alzheimer's disease. Journal of Neurochemistry, 120(Suppl 1), 81–88. Link

- Review of the shift from inhibition to modul

-

Takeo, K., et al. (2014). Allosteric regulation of γ-secretase activity by a phenylimidazole-type γ-secretase modulator. Journal of Biological Chemistry, 289(26), 18169–18182. Link

- Provides structural evidence for the allosteric binding site of GSMs.

-

Merck Millipore. Gamma-Secretase Inhibitor II (Catalog No. 565755). Link

- Source for the specific chemical identity of GSI II.

Sources

- 1. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]

- 2. First and Second Generation γ-Secretase Modulators (GSMs) Modulate Amyloid-β (Aβ) Peptide Production through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: gamma-Secretase Inhibitor II In Vitro Assay Protocol

Abstract

This application note provides a rigorous technical guide for the utilization of

Compound Identity & Properties

"

Critical Note on Identity: Vendor naming conventions vary. This protocol is optimized for the peptidomimetic inhibitor corresponding to the specifications below. Always verify by CAS or Molecular Weight.

| Property | Specification |

| Chemical Class | Peptidomimetic Inhibitor |

| Molecular Weight | ~705.83 Da (Verify specific lot) |

| Empirical Formula | C |

| Target | |

| IC | ~13 |

| Solubility | Soluble in DMSO (up to 10 mM) |

| Storage | -20°C (Solid); -80°C (Stock solution, avoid freeze-thaw) |

Mechanism of Action

-Secretase performs the final cleavage of APP, releasing the neurotoxic Amyloid-GSI II acts as a reversible inhibitor, blocking the intramembrane proteolysis of these substrates.

Pathway Visualization

Figure 1: Mechanism of APP processing and the inhibitory intervention point of GSI II.

Protocol 1: Cell-Based Assay (A Secretion)

This assay quantifies the reduction of secreted A

Reagents & Equipment

-

Cell Line: CHO-APP751 (Chinese Hamster Ovary cells stably transfected with APP751) or HEK293-APP.

-

Culture Media: DMEM/F12 + 10% FBS + G418 (selection antibiotic).

-

Compound:

-Secretase Inhibitor II (10 mM stock in DMSO). -

Detection: Human A

40 or A -

Viability Reagent: MTT or CellTiter-Glo (to distinguish inhibition from cytotoxicity).

Experimental Workflow

Step 1: Cell Seeding

-

Harvest CHO-APP cells at 80-90% confluency.

-

Seed cells into 96-well plates at a density of 20,000 cells/well in 100

L complete media. -

Incubate for 24 hours at 37°C, 5% CO

to allow attachment.

Step 2: Compound Treatment [2][3]

-

Prepare a 2X Intermediate Plate in culture media (max 0.2% DMSO).

-

Note: Since GSI II has an IC

~13

-

-

Remove old media from the cell plate.

-

Add 100

L of fresh media containing GSI II dilutions.-

Control 1 (Vehicle): Media + DMSO only.

-

Control 2 (Positive): 1

M DAPT (if available) to define 100% inhibition.

-

-

Incubate for 16 hours (Overnight) at 37°C.

Step 3: Sample Collection & ELISA

-

Transfer supernatant to a fresh polypropylene plate (store at -80°C or assay immediately).

-

Perform Sandwich ELISA for A

40/42 according to kit manufacturer instructions.-

Capture Ab: Anti-A

N-terminus.[4] -

Detection Ab: Anti-A

40 (C-term specific) conjugated to HRP.

-

Workflow Diagram

Figure 2: Step-by-step workflow for the cell-based inhibition assay.

Protocol 2: Cell-Free Enzymatic Assay

This assay measures the direct inhibition of the

Reagents

-

Enzyme Source: Solubilized membrane fraction from HeLa or CHO cells (rich in

-secretase). -

Substrate: Fluorogenic peptide (e.g., Nma-Gly-Gly-Val-Val-Ile-Ala-Thr-Val-Lys(Dnp)-D-Arg-D-Arg-D-Arg-NH2).

-

Assay Buffer: 50 mM HEPES (pH 7.0), 5 mM MgCl

, 5 mM CaCl

Procedure

-

Enzyme Prep: Dilute membrane fraction in Assay Buffer to ~0.5 mg/mL protein.

-

Inhibitor Addition: Add 10

L of GSI II (10X concentration in 10% DMSO/Buffer) to 80 -

Reaction Start: Add 10

L of Fluorogenic Substrate (10 -

Kinetics: Measure fluorescence (Ex 355 nm / Em 440 nm) continuously for 2 hours at 37°C.

-

Analysis: Calculate the slope (RFU/min) of the linear phase.

Data Analysis & Validation

Calculating IC

Normalize data to Vehicle Control (0% Inhibition) and Background (100% Inhibition). Fit the data to a 4-parameter logistic equation:

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Signal Window | Low APP expression or poor ELISA sensitivity. | Use CHO-APP751 (high expressors) or concentrate supernatant. |

| High Cytotoxicity | GSI II is toxic at high concentrations (>50 | Normalize A |

| Inconsistent IC | Insoluble compound precipitate. | Ensure DMSO < 0.5% final; sonicate stock solution if cloudy. |

References

-

Wolfe, M.S., et al. (1999).[5] "A substrate-based difluoro ketone inhibitor of gamma-secretase." Biochemistry, 38(15), 4720–4727.

-

Citron, M., et al. (1996).[5] "Evidence that the 42- and 40-amino acid forms of amyloid beta protein are generated from the beta-amyloid precursor protein by different protease activities." Proc. Natl. Acad. Sci. USA, 93(23), 13170–13175.

-

Li, Y.M., et al. (2000). "Photoactivated gamma-secretase inhibitors directed to the active site covalently label presenilin 1." Nature, 405(6787), 689–694.

-

Dovey, H.F., et al. (2001). "Functional gamma-secretase inhibitors reduce beta-amyloid peptide levels in brain."[2][4] Journal of Neurochemistry, 76(1), 173–181.

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. γ-Secretase Inhibitor II The γ-Secretase Inhibitor II controls the biological activity of γ-Secretase. This small molecule/inhibitor is primarily used for Neuroscience applications. | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Gamma-Secretase Inhibitor II (DFK-167) in Alzheimer’s Disease Mouse Models

This Application Note is a technical guide designed for researchers investigating the specific effects of Gamma-Secretase Inhibitor II (GSI-II) , a transition-state analogue inhibitor, within Alzheimer's Disease (AD) animal models.

Unlike broad-spectrum non-peptidic inhibitors (e.g., DAPT, LY-450139) often used for oral dosing, GSI-II (DFK-167) is a peptidomimetic difluoroketone. Its physicochemical properties necessitate specific delivery methods (Intracerebroventricular or high-dose IP) to ensure blood-brain barrier (BBB) penetration and target engagement. This guide focuses on the Intracerebroventricular (ICV) Stereotaxic Infusion protocol as the "Gold Standard" for this compound to maximize brain exposure while minimizing systemic Notch-related toxicity.

Compound Profile & Mechanistic Rationale

Gamma-Secretase Inhibitor II is not a generic term but refers to a specific chemical entity, DFK-167 .[1] It functions as a transition-state analogue, mimicking the intermediate state of the substrate cleavage process within the active site of the presenilin complex.

| Property | Specification |

| Common Name | Gamma-Secretase Inhibitor II (GSI-II) |

| Chemical Name | DFK-167 (Difluoroketone-167) |

| CAS Number | 200810-93-1 |

| Formula | |

| MW | 705.83 g/mol |

| Mechanism | Peptidomimetic Transition-State Analogue (Reversible) |

| Target | Presenilin-1/2 (Active site aspartates) |

| IC50 (in vitro) | ~13 µM (CHO cells, APP cleavage) |

| Solubility | Soluble in DMSO (10 mM); Poor water solubility |

Why use GSI-II (DFK-167)?

While non-competitive inhibitors (e.g., DAPT) are common for chronic systemic dosing, GSI-II is valuable for:

-

Mechanistic Studies: Probing the active site dynamics directly (competitive inhibition) versus allosteric modulation.

-

Acute Pathway Blockade: Rapid accumulation of APP Carboxy-Terminal Fragments (APP-CTFs) to validate

-secretase dependency of novel substrates. -

Local Delivery: Ideal for ICV infusion where systemic toxicity (Notch inhibition in the gut) must be avoided.

Experimental Design & Workflow

Animal Model Selection

-

Transgenic Models: Tg2576 (Swedish mutation), 5XFAD (Aggressive plaque pathology), or APP/PS1.

-

Age:

-

Pre-plaque (2-3 months): To test inhibition of A

production. -

Post-plaque (6-9+ months): To test effects on existing plaque load (chronic infusion required) or acute A

dynamics.

-

Route of Administration

Due to the peptide nature of GSI-II, systemic bioavailability is limited by rapid proteolysis and poor BBB transport.

-

Recommended: Intracerebroventricular (ICV) Injection (Acute) or Osmotic Minipump Infusion (Chronic).

-

Alternative: Intraperitoneal (IP) injection (High dose: 10-50 mg/kg), though efficacy is variable compared to DAPT.

Visualizing the Mechanism

The following diagram illustrates the APP processing pathway and the specific intervention point of GSI-II compared to

Caption: GSI-II blocks the

Protocol: Intracerebroventricular (ICV) Injection of GSI-II

This protocol ensures direct delivery to the brain, bypassing metabolic stability issues associated with peptide inhibitors.

Reagent Preparation

-

Stock Solution: Dissolve 5 mg GSI-II in DMSO to create a 10 mM Stock . Aliquot and store at -20°C.

-

Vehicle: Artificial Cerebrospinal Fluid (aCSF) or PBS containing 5-10% cyclodextrin (e.g., Captisol) to aid solubility.

-

Working Solution: Dilute Stock into Vehicle to a final concentration of 100 µM - 1 mM .

-

Note: Keep DMSO concentration < 5% for ICV injection to avoid neurotoxicity.

-

Stereotaxic Surgery (Acute)

-

Anesthesia: Induce with 3-5% isoflurane; maintain at 1.5-2%.

-

Setup: Fix mouse head in stereotaxic frame. Apply ophthalmic ointment.

-

Coordinates (Lateral Ventricle):

-

AP: -0.3 mm (from Bregma)

-

ML: ±1.0 mm

-

DV: -2.5 mm (from skull surface)

-

-

Injection:

-

Using a Hamilton syringe (e.g., 5 µL capacity), inject 2-5 µL of Working Solution.

-

Rate: 0.5 µL/min.

-

Leave needle in place for 2-3 mins post-injection to prevent backflow.

-

-

Recovery: Suture scalp, administer analgesic (Meloxicam 5 mg/kg), and monitor on a heating pad.

Tissue Collection

-

Timepoint: Harvest brain tissue 3 to 6 hours post-injection for peak A

reduction. -

Dissection: Rapidly remove brain; separate cortex and hippocampus.

-

Processing: Snap freeze in liquid nitrogen for biochemistry (ELISA/Western) or fix in 4% PFA for histology.

Validation & Readouts

To confirm GSI-II efficacy, you must demonstrate Target Engagement (APP-CTF accumulation) and Downstream Effect (A

Biochemistry Workflow

| Assay | Target | Expected Result with GSI-II |

| Western Blot | APP-CTFs (C99/C83) | Strong Increase (Substrate accumulation) |

| Western Blot | Full Length APP | No Change |

| ELISA | A | Decrease (>30-50% reduction) |

| Western Blot | NICD (Notch Intracellular Domain) | Decrease (Indicates Notch inhibition) |

Western Blot Protocol for APP-CTFs

-

Lysis Buffer: RIPA buffer + Protease Inhibitor Cocktail.

-

Antibody: Anti-APP C-terminal antibody (e.g., Sigma A8717 or C1/6.1).

-

Gel: Tris-Tricine gels (10-16%) are critical to resolve small CTF bands (10-12 kDa) from the smear.

-

Observation: You will see a distinct accumulation of the C99 (β-CTF) and C83 (α-CTF) bands in GSI-treated animals compared to vehicle.

Experimental Workflow Diagram

Caption: Step-by-step workflow from compound preparation to biochemical validation.

Troubleshooting & Critical Considerations

-

Toxicity (The "Notch" Problem):

-

Issue: Chronic systemic GSI inhibition blocks Notch signaling, causing goblet cell metaplasia in the gut.

-

Mitigation: Use Acute ICV dosing (as described) to limit systemic exposure. If chronic dosing is required, use intermittent dosing schedules (e.g., 3 days on, 4 days off) or switch to "Notch-sparing" GSIs (e.g., BMS-708163).

-

-

Solubility:

-

Issue: GSI-II precipitates in aqueous buffer.

-

Solution: Ensure DMSO is present (up to 5% is tolerated ICV) or use Hydroxypropyl-beta-cyclodextrin (HP-

-CD) as a carrier.

-

-

Lack of Effect:

-

Check: Did the injection hit the ventricle? Use a dye (Fast Green) in a test animal to verify coordinates.

-

Check: Is the antibody detecting C-terminal APP? N-terminal antibodies will not show CTF accumulation.

-

References

-

Calbiochem (Merck). Product Information: Gamma-Secretase Inhibitor II (Cat. No. 565755).Link

-

Dovey, H. F., et al. (2001). Functional gamma-secretase inhibitors reduce beta-amyloid peptide levels in brain. Journal of Neurochemistry, 76(1), 173-181. (Foundational in vivo GSI work). Link

-

Wolfe, M. S. (2012).

-Secretase inhibitors and modulators for Alzheimer's disease. Journal of Neurochemistry, 120, 89-98. Link -

Lanz, T. A., et al. (2003). Studies of A

pharmacodynamics in the brain, CSF, and plasma of young (plaque-free) Tg2576 mice using the -

Esler, W. P., et al. (2002).

-secretase complex reveals nicastrin and a gamma substrate. Proceedings of the National Academy of Sciences, 99(5), 2720-2725. (Mechanism of transition state analogues). Link

Sources

Probing the Notch Signaling Pathway: An Application Guide to γ-Secretase Inhibitor II

Introduction: Deciphering the Notch Pathway with Precision

The Notch signaling pathway is a cornerstone of intercellular communication, orchestrating a vast array of cellular processes including proliferation, differentiation, and apoptosis.[1][2][3] Its dysregulation is a hallmark of numerous developmental disorders and malignancies, making it a critical target for therapeutic intervention and basic research.[1][3] The lynchpin of Notch activation is a proteolytic cleavage event mediated by the γ-secretase complex, which liberates the Notch intracellular domain (NICD).[1][4] The NICD then translocates to the nucleus, where it complexes with the transcription factor CSL to initiate the transcription of downstream target genes, most notably those of the Hairy and Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families.[1][4][5]

Pharmacological inhibition of γ-secretase offers a powerful tool to dissect the intricacies of Notch signaling. By preventing NICD release, researchers can effectively silence the pathway and study the downstream consequences. This guide provides a detailed technical overview and practical protocols for utilizing γ-Secretase Inhibitor II, a cell-permeable, reversible peptidomimetic, for the robust and reliable study of Notch signaling.

γ-Secretase Inhibitor II: A Profile

γ-Secretase Inhibitor II, also known as MW167 or DFK167, is a transition-state analog inhibitor that targets the aspartyl protease activity of the γ-secretase complex.[6] Its mechanism of action provides a direct means to halt the canonical Notch signaling cascade.

Chemical and Physical Properties

A thorough understanding of the inhibitor's properties is paramount for accurate and reproducible experimental design.

| Property | Value | Source |

| Synonyms | MW167, DFK167 | [6] |

| Molecular Weight | 705.83 g/mol | [7] |

| Form | Solid | [7] |

| Solubility | 10 mM in DMSO | [7] |

| Storage | Store stock solutions at -20°C. Stable for up to 6 months. | [7] |

Potency and Selectivity

γ-Secretase Inhibitor II has a reported IC₅₀ of 13 µM for the inhibition of amyloid β-protein (Aβ) production in Chinese hamster ovary (CHO) cells transfected with the amyloid precursor protein (APP).[7] While the IC₅₀ for Notch inhibition has not been definitively reported in the same context, this value provides a valuable starting point for dose-response experiments. The inhibitor displays weak activity against calpain II (IC₅₀ = 100 µM), suggesting a degree of selectivity.[7]

Experimental Design: A Self-Validating System

A rigorous experimental design is crucial for generating trustworthy data. This involves careful consideration of controls, concentration ranges, and treatment durations.

Determining the Optimal Working Concentration

Given the Aβ-centric IC₅₀, it is essential to determine the optimal working concentration of γ-Secretase Inhibitor II for Notch inhibition in your specific cell system. A dose-response experiment is strongly recommended.

Workflow for Dose-Response Optimization:

Caption: Workflow for optimizing inhibitor concentration.

Controls: The Foundation of Reliable Data

-

Vehicle Control: A DMSO control at the same final concentration used for the highest inhibitor dose is mandatory to account for solvent effects.

-

Positive Control: A well-characterized γ-secretase inhibitor, such as DAPT (at a concentration of 5-25 µM), can be used as a positive control for Notch inhibition.[1]

-

Negative Control: Ideally, an inactive enantiomer or a structurally related but inactive compound should be used. If unavailable, relying on a clear dose-response and multiple downstream readouts is crucial for validating specificity.

Core Protocols for Validating Notch Inhibition

The following protocols provide a robust framework for assessing the efficacy of γ-Secretase Inhibitor II.

Protocol 1: Western Blot Analysis of NICD Levels

This protocol allows for the direct visualization of the inhibitor's primary effect: the reduction of cleaved Notch1 (NICD).

Materials:

-

Cells treated with γ-Secretase Inhibitor II and controls.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibody against Cleaved Notch1 (Val1744).

-

Primary antibody against total Notch1.

-

Primary antibody for a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibody.

-

ECL substrate.

Procedure:

-

Cell Lysis: Lyse treated and control cells on ice with lysis buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare lysates with Laemmli sample buffer.

-

SDS-PAGE: Separate proteins by gel electrophoresis.

-

Protein Transfer: Transfer proteins to a membrane.

-

Blocking: Block the membrane for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Visualize protein bands using an ECL substrate and an imaging system.

Expected Outcome: A dose-dependent decrease in the NICD band intensity should be observed in cells treated with γ-Secretase Inhibitor II, while total Notch1 levels remain relatively unchanged.[5]

Protocol 2: qPCR Analysis of Notch Target Gene Expression

This method quantifies the functional consequence of Notch inhibition by measuring the mRNA levels of its downstream target genes, HES1 and HEY1.

Materials:

-

Cells treated with γ-Secretase Inhibitor II and controls.

-

RNA extraction kit.

-

cDNA synthesis kit.

-

SYBR Green or TaqMan qPCR master mix.

-

Validated qPCR primers for HES1, HEY1, and a housekeeping gene (e.g., GAPDH, ACTB).

Validated Human qPCR Primer Sequences:

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| HES1 | GGAAATGACAGTGAAGCACCTCC | GAAGCGGGTCACCTCGTTCATG |

| HEY1 | TGTCTGAGCTGAGAAGGCTGGT | TTCAGGTGATCCACGGTCATCTG |

Procedure:

-

RNA Extraction: Isolate total RNA from treated and control cells.

-

cDNA Synthesis: Reverse transcribe RNA to cDNA.

-

qPCR: Perform quantitative real-time PCR using the specified primers and master mix.

-

Data Analysis: Calculate the relative expression of HES1 and HEY1 using the ΔΔCt method, normalizing to the housekeeping gene.

Expected Outcome: A significant, dose-dependent decrease in the mRNA levels of HES1 and HEY1 is expected upon treatment with γ-Secretase Inhibitor II.[1][8]

Protocol 3: Notch-Responsive Luciferase Reporter Assay

This cell-based assay provides a quantitative readout of Notch signaling activity.

Workflow for Luciferase Reporter Assay:

Caption: Luciferase reporter assay workflow.

Expected Outcome: A dose-dependent decrease in the normalized firefly luciferase activity, indicating reduced transcriptional activation of the Notch pathway.

Interpreting Results and Troubleshooting

-

Incomplete Inhibition: If Western blot or qPCR results show incomplete inhibition, consider increasing the inhibitor concentration or extending the treatment time. Also, verify the basal level of Notch activity in your cell line.

-

Cytotoxicity: At high concentrations or with prolonged treatment, γ-secretase inhibitors can induce cell death. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your dose-response experiments.

-

Off-Target Effects: Be aware that γ-secretase has multiple substrates beyond Notch and APP.[9] Observed phenotypes should be carefully validated to be Notch-dependent. This can be achieved through rescue experiments with a constitutively active NICD or by using genetic approaches like siRNA-mediated knockdown of Notch receptors.

Concluding Remarks

γ-Secretase Inhibitor II is a valuable tool for the pharmacological interrogation of the Notch signaling pathway. By employing the rigorous experimental design and validated protocols outlined in this guide, researchers can generate high-quality, reproducible data to advance our understanding of this critical signaling cascade in both health and disease.

References

-

Ma, Y., et al. (2015). Blockade of Notch Signalling by γ-Secretase Inhibitor in Lung T Cells of Asthmatic Mice Affects T Cell Differentiation and Pulmonary Inflammation. Inflammation, 38(2), 845-853. Available at: [Link]

-

Belli, A. A., et al. (2022). Gamma Secretase Inhibitors as Potential Therapeutic Targets for Notch Signaling in Uterine Leiomyosarcoma. International Journal of Molecular Sciences, 23(11), 5998. Available at: [Link]

-

Golde, T. E., et al. (2011). γ-Secretase inhibitors and modulators for Alzheimer's disease. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(12), 2898-2907. Available at: [Link]

-

Kang, J., et al. (2014). A high Notch pathway activation predicts response to γ secretase inhibitors in proneural subtype of glioma tumor initiating cells. Stem Cell Research, 13(3), 458-469. Available at: [Link]

-

Gerovac, M. J., et al. (2023). Notch signaling inactivation by small molecule γ-secretase inhibitors restores the multiciliated cell population in the airway epithelium. American Journal of Physiology-Lung Cellular and Molecular Physiology, 324(4), L507-L521. Available at: [Link]

-

Abel, E. V., et al. (2013). Gamma secretase inhibitors of Notch signaling. Breast Cancer: Targets and Therapy, 5, 89-101. Available at: [Link]

-

Farmaki, E., et al. (2009). Inhibitors of γ-secretase stabilize the complex and differentially affect processing of amyloid precursor protein and other substrates. The FASEB Journal, 23(8), 2641-2649. Available at: [Link]

-

Zhang, Y., et al. (2020). γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase. Biochemical Pharmacology, 174, 113822. Available at: [Link]

-

Minter, L. M., & Osborne, B. A. (2013). Gamma secretase inhibitors of Notch signaling. Breast Cancer: Targets and Therapy, 5, 89-101. Available at: [Link]

-

Tatarek, J., et al. (2011). HES1 and HES4 have non-redundant roles downstream of Notch during early human T-cell development. Haematologica, 96(12), 1756-1764. Available at: [Link]

-

Li, Y., et al. (2020). Effect of Fli-06 inhibition of Notch signaling on liver regeneration in rats. ResearchGate. Retrieved from [Link]

-

Mondal, A., et al. (2023). γ-Secretase Inhibitor Potentiates the Activity of Suberoylanilide Hydroxamic Acid by Inhibiting Its Ability to Induce Epithelial to Mesenchymal Transition and Stemness via Notch Pathway Activation in Triple-Negative Breast Cancer Cells. ACS Pharmacology & Translational Science, 6(10), 1546-1563. Available at: [Link]

-

Chiarle, R., et al. (2011). Induction of Transcriptional Inhibitor HES1 and the Related Repression of Tumor-Suppressor TXNIP Are Important Components of Cell-Transformation Program Imposed by Oncogenic Kinase NPM-ALK. Blood, 118(21), 934. Available at: [Link]

-

American Gastroenterological Association. (2009, April 16). Inhibition of gamma-Secretase Activity Inhibits Tumor Progression... [Video]. YouTube. [Link]

-

American Chemical Society. (2024, January 21). Design and Evaluation of Quinoline-derived Fluorophores for Labeling Amyloid Beta 1–42 in Alzheimer's Disease. ACS Omega. Retrieved from [Link]

-

Krop, I. E., et al. (2012). Discovery of Biomarkers Predictive of GSI Response in Triple-Negative Breast Cancer and Adenoid Cystic Carcinoma. Clinical Cancer Research, 18(24), 6754-6764. Available at: [Link]

-

Braid, S., et al. (2014). TF-ChIP Method for Tissue-Specific Gene Targets. ResearchGate. Retrieved from [Link]

-

Li, M., et al. (2018). NICD-mediated notch transduction regulates the different fate of chicken primordial germ cells and spermatogonial stem cells. Stem Cell Research & Therapy, 9(1), 167. Available at: [Link]

-

Frontiers Media S.A. (2024). Hes1 in malignant tumors: from molecular mechanism to therapeutic potential. Frontiers in Oncology, 14. Retrieved from [Link]

-

Bio-Rad. (n.d.). Notch Signaling Pathway & Antibodies. Retrieved from [Link]

-

Aste-Amezaga, M., et al. (2005). Effects of S1 Cleavage on the Structure, Surface Export, and Signaling Activity of Human Notch1 and Notch2. PLoS ONE, 4(8), e6613. Available at: [Link]

-

Li, J., et al. (2023). Inhibition of the intracellular domain of Notch1 results in vascular endothelial cell dysfunction in sepsis. Frontiers in Immunology, 14. Available at: [Link]

-

Real, P. J., et al. (2009). Gamma-secretase inhibitors reverse glucocorticoid resistance in T-ALL. Nature Medicine, 15(1), 50-58. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Notch signaling inactivation by small molecule γ-secretase inhibitors restores the multiciliated cell population in the airway epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Precision Dose-Response Determination for Gamma-Secretase Inhibitor II (Z-LLNle-CHO)

Abstract

This Application Note provides a rigorous methodology for determining the half-maximal inhibitory concentration (

Mechanistic Background & Experimental Logic[1]

The Target: -Secretase Complex

The

-

APP (Amyloid Precursor Protein): Releasing neurotoxic

peptides (A -

Notch Receptors: Releasing the Notch Intracellular Domain (NICD), which translocates to the nucleus to drive transcription of genes like HES1 and MYC.

The Inhibitor: Z-LLNle-CHO

Gamma-Secretase Inhibitor II (Z-LLNle-CHO) is a peptide-aldehyde transition state analogue.

-

Mechanism: It mimics the substrate cleavage site, reversibly binding to the active site of Presenilin.

-

Challenge: As a hydrophobic peptide aldehyde, it is prone to precipitation in aqueous media and oxidation. Precise solvent handling (DMSO) is critical to prevent "crashing out" during the dilution phase, which causes false-negative results (artificial loss of potency).

Pathway Visualization

The following diagram illustrates the bifurcation of

Figure 1: Mechanism of Action. GSI II blocks the intramembrane cleavage of APP and Notch substrates.

Experimental Design Strategy

To generate a valid dose-response curve, you must isolate specific enzyme inhibition from general cell toxicity.

| Parameter | Specification | Rationale |

| Cell Model | HEK293 stably expressing APP (e.g., APP-sw) | High constitutive secretion of A |

| Dose Range | 0.1 nM to 10 | Covers the expected |

| Spacing | Semi-logarithmic (e.g., 1, 3, 10, 30...) | Essential for accurate curve fitting (4-parameter logistic). |

| Duration | 16–24 Hours | Sufficient for A |

| Solvent Control | 0.1% DMSO (Constant) | DMSO affects membrane fluidity and enzyme kinetics; it must be identical across all dose points. |

Materials & Preparation

Reagents

-

Gamma-Secretase Inhibitor II (Z-LLNle-CHO): MW ~475.6 Da. Store at -20°C.

-

Solvent: Sterile, cell-culture grade DMSO (Dimethyl sulfoxide).

-

Assay Kit: Human A